Enantiomeric Purity Verification: Optical Rotation as a Key Procurement Specification
The (1R)-(-) enantiomer of nopol benzyl ether is unambiguously differentiated from its racemic counterpart by its specific optical rotation. The target compound exhibits a measured [α]²⁰/D of -26° (c = 10, chloroform) . In contrast, a racemic mixture of nopol benzyl ether would exhibit an optical rotation of 0° [1]. This quantitative difference provides a rapid, non-destructive method for confirming enantiomeric identity and purity prior to use in stereoselective applications.
| Evidence Dimension | Optical Rotation ([α]²⁰/D, c=10 in CHCl₃) |
|---|---|
| Target Compound Data | -26° |
| Comparator Or Baseline | Racemic nopol benzyl ether: 0° |
| Quantified Difference | Absolute difference of 26° (infinite fold-change relative to zero baseline) |
| Conditions | Polarimetry at 20°C, c=10 g/100 mL in chloroform |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral synthesis; optical rotation provides a direct, QC-compatible metric to reject racemic or contaminated material that would otherwise compromise reaction stereoselectivity.
- [1] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, Inc., pp. 100-103. View Source
